molecular formula C17H20N2O3S B4184332 methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate

methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate

Cat. No.: B4184332
M. Wt: 332.4 g/mol
InChI Key: IECGQKXISFNNNZ-UHFFFAOYSA-N
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Description

Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MABC and is a thienylcarbamate derivative. MABC has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of MABC involves its ability to inhibit the activity of specific enzymes such as COX-2 and acetylcholinesterase. MABC binds to these enzymes and prevents their activity, leading to a reduction in inflammation or the breakdown of acetylcholine.
Biochemical and Physiological Effects:
MABC has been found to have various biochemical and physiological effects. In studies related to its anti-inflammatory activity, MABC has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MABC has also been found to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In studies related to its anti-cancer activity, MABC has been found to induce apoptosis (cell death) in cancer cells. MABC has also been found to inhibit the growth and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using MABC in lab experiments include its high purity, stability, and low toxicity. MABC is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using MABC in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for research related to MABC. In medicine, further studies are needed to determine the potential use of MABC in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to determine the potential use of MABC as a pesticide and herbicide. In materials science, further studies are needed to determine the potential use of MABC in the development of organic semiconductors.
Conclusion:
Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research. MABC has potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to determine the full potential of MABC in these fields.

Scientific Research Applications

MABC has been researched for its potential application in various fields such as medicine, agriculture, and materials science. In medicine, MABC has shown potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. MABC has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
In agriculture, MABC has been researched for its potential use as a pesticide. It has been found to inhibit the activity of acetylcholinesterase in insects, leading to their death. MABC has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of plants.
In materials science, MABC has been researched for its potential use in the development of organic semiconductors. It has been found to have high electron mobility and can be used to develop electronic devices such as organic field-effect transistors.

Properties

IUPAC Name

methyl N-[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-4-5-11-6-8-12(9-7-11)13-10-23-16(14(13)15(18)20)19-17(21)22-2/h6-10H,3-5H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECGQKXISFNNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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